N,3-dimethyl-3-Buten-2-amine
Overview
Description
N,3-Dimethyl-3-buten-2-amine is an organic compound with the molecular formula C6H13N It is a tertiary amine with a butenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N,3-Dimethyl-3-buten-2-amine can be synthesized through several methods. One common approach involves the reaction of acetylacetaldehyde dimethyl acetal with dimethylamine in methanol. The reaction mixture is stirred at room temperature and then concentrated to yield the desired product . Another method involves the use of sodium bis(trimethylsilyl)amide in tetrahydrofuran, followed by the addition of tert-butylchlorodimethylsilane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethyl-3-buten-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quaternary ammonium cations using water radical cations.
Substitution: It can participate in substitution reactions with halogenoalkanes to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Halogenoalkanes and ammonia in ethanol are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Substitution: Various amine derivatives depending on the halogenoalkane used.
Scientific Research Applications
N,3-Dimethyl-3-buten-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,3-dimethyl-3-buten-2-amine involves its interaction with molecular targets through its amine group. It can form quaternary ammonium cations, which are important in various chemical and biological processes . The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylpropargylamine: Similar in structure but with a propargyl group instead of a butenyl group.
3-Amino-3-methyl-1-butyne: Another similar compound with a butyne group.
3,3-Dimethylbutan-2-amine: Similar in structure but with a butane backbone.
Uniqueness
N,3-Dimethyl-3-buten-2-amine is unique due to its butenyl group, which imparts different reactivity and properties compared to its similar compounds. This makes it valuable in specific chemical reactions and industrial applications.
Properties
IUPAC Name |
N,3-dimethylbut-3-en-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5(2)6(3)7-4/h6-7H,1H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHLYNSVJOCYIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309720 | |
Record name | N,3-Dimethyl-3-buten-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2978-72-5 | |
Record name | N,3-Dimethyl-3-buten-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2978-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,3-Dimethyl-3-buten-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.